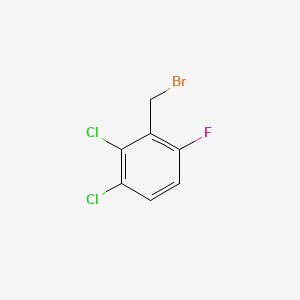

2,3-二氯-6-氟苄基溴

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Dichloro-6-fluorobenzyl bromide is a halogenated aromatic compound that is not directly discussed in the provided papers. However, related compounds with similar halogen substitutions on the benzene ring are mentioned, such as 2-fluorobenzoyl chloride and 2-chloro-6-fluorobenzoic acid. These compounds share the characteristic of having halogen atoms as substituents on the benzene ring, which can significantly affect their chemical and physical properties .

Synthesis Analysis

While the synthesis of 2,3-Dichloro-6-fluorobenzyl bromide is not explicitly described, the synthesis of related compounds can provide insights. For example, the synthesis of 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide involves the reaction of ethyl β-carboline-3-carboxylate with 2-fluorobenzyl bromide in the presence of sodium hydride in DMF . This suggests that halogenated benzyl bromides can be used as reagents in nucleophilic substitution reactions to introduce the benzyl group into other molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,3-Dichloro-6-fluorobenzyl bromide has been analyzed using various spectroscopic methods and X-ray crystallography. For instance, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative has been determined, showing the influence of chlorine substituents on the molecular conformation . Additionally, the gas phase molecular structures of halogenated benzoyl chlorides have been investigated, revealing the existence of different conformers and the impact of halogen size on molecular geometry .

Chemical Reactions Analysis

The chemical reactivity of halogenated aromatic compounds is often characterized by their participation in electrophilic aromatic substitution and nucleophilic substitution reactions. Although the specific reactions of 2,3-Dichloro-6-fluorobenzyl bromide are not detailed, the presence of halogen atoms would make the benzene ring more reactive towards nucleophilic attack, potentially allowing for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by the nature and position of the halogen substituents. For example, the vibrational spectra of 2-chloro-6-fluorobenzoic acid have been studied, providing information on the fundamental modes of the compound . The presence of halogens can also affect the electronic properties, as seen in the HOMO-LUMO analysis and hyperpolarizability studies of similar compounds . These properties are crucial for understanding the behavior of the compound in different environments and its potential applications.

科学研究应用

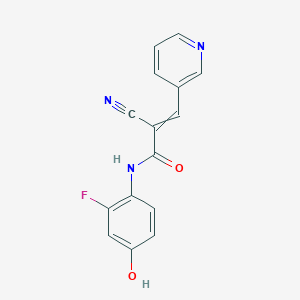

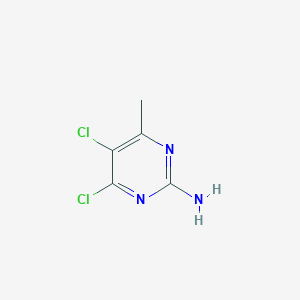

放射化学和 PET 成像:

- Zaitsev 等人(2002 年)开发了合成氟苄基溴化物(包括 2,3-二氯-6-氟苄基溴化物)的方法,作为氟代 α-氨基酸不对称合成中的中间体。这些化合物用于正电子发射断层扫描 (PET) 成像,这是一种医学中的强大诊断工具 (Zaitsev 等人,2002 年)。

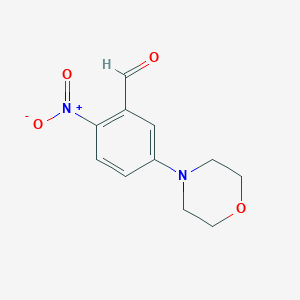

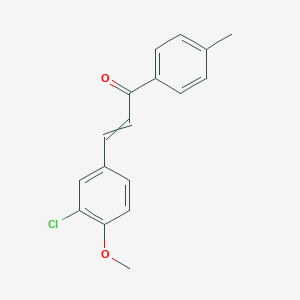

抗癌剂的合成:

- Mohideen 等人(2017 年)合成了 2,9-双(2-氟苄基)-β-咔啉溴化物并对其进行了表征,该化合物具有作为抗癌剂的潜力。这项研究表明了氟苄基溴化物在开发新的治疗剂中的适用性 (Mohideen 等人,2017 年)。

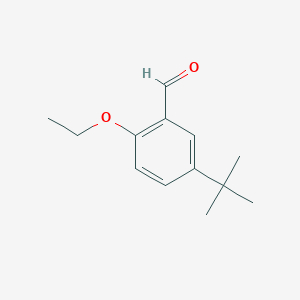

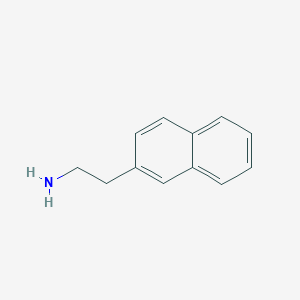

有机合成中新型保护基团的开发:

- Crich 等人(2009 年)引入了一种新的苄基醚型醇保护基团,即 4-(叔丁基二苯甲硅氧基)-3-氟苄基,这证明了氟苄基溴化物在合成化学中创建新型保护基团中的应用 (Crich 等人,2009 年)。

生态友好型合成应用:

- Saharan 和 Joshi(2016 年)报道了使用生物转化法对芳香醇(包括 2-氯-6-氟苄醇)进行生态友好型合成。这项研究说明了氟苄基溴化物在环境友好型化学过程中的作用 (Saharan 和 Joshi,2016 年)。

无机化学和材料科学:

- Elmas 等人(2018 年)合成了具有(4-氟苄基)侧臂的环四磷腈衍生物并对其进行了表征。这些化合物在材料科学中具有潜在应用,包括作为抗菌剂 (Elmas 等人,2018 年)。

安全和危害

The safety data sheet for 2,3-Dichloro-6-fluorobenzyl bromide indicates that it is considered hazardous. It may cause skin corrosion or irritation and serious eye damage or eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target . Precautionary measures should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

作用机制

Target of Action

The primary target of 2,3-Dichloro-6-fluorobenzyl bromide is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the aromatic ring .

Mode of Action

2,3-Dichloro-6-fluorobenzyl bromide interacts with its targets through a free radical reaction . In this process, a bromine atom is lost from the compound, leaving behind a radical that can remove a hydrogen atom from the benzylic position of the target molecule . This results in the formation of a new carbon-bromine bond at the benzylic position .

Biochemical Pathways

The interaction of 2,3-Dichloro-6-fluorobenzyl bromide with its targets affects the biochemical pathways involving the benzylic position of aromatic compounds . The introduction of a bromine atom at the benzylic position can significantly alter the chemical properties of the target molecule, influencing its reactivity and interactions with other molecules .

Result of Action

The molecular and cellular effects of 2,3-Dichloro-6-fluorobenzyl bromide’s action primarily involve changes in the chemical structure and properties of the target molecules . By introducing a bromine atom at the benzylic position, the compound can influence the target molecule’s reactivity, potentially affecting its interactions with other molecules and its role in various biochemical processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dichloro-6-fluorobenzyl bromide. For instance, the presence of other reactive species can affect the compound’s reactivity and the outcomes of its interactions with target molecules. Additionally, factors such as temperature and pH can influence the compound’s stability and its propensity to undergo the free radical reaction .

属性

IUPAC Name |

3-(bromomethyl)-1,2-dichloro-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2F/c8-3-4-6(11)2-1-5(9)7(4)10/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHTVFRUZNHYSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CBr)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396911 |

Source

|

| Record name | 2,3-Dichloro-6-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886497-51-4 |

Source

|

| Record name | 2,3-Dichloro-6-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazino]-2,4-pentadienoate](/img/structure/B1309189.png)

![ethyl 2-[2-(2,4-dichlorostyryl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B1309196.png)

![(E)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-pyridinyl)-2-propenenitrile](/img/structure/B1309208.png)

![(Z)-2-(4-chlorobenzoyl)-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)-2-propenenitrile](/img/structure/B1309213.png)

![3-Phenyl-4-[4-(2-phenyldiazenyl)anilino]-3-buten-2-one](/img/structure/B1309220.png)

![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B1309234.png)

![Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1309236.png)

![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-phenyloxamide](/img/structure/B1309237.png)